BenchChemオンラインストアへようこそ!

Reversin 205

P-glycoprotein transport inhibition membrane vesicles

Reversin 205 ([Boc-Glu(Obzl)]2-Lys-Ome) is a chemosensitizer with a unique biphasic ATPase modulation profile—stimulation at low concentrations, inhibition at higher—which verapamil, cyclosporin A, or simple linear peptides cannot replicate. With a Kd of 77–154 nM, it fully restores intracellular accumulation of [3H]daunorubicin and rhodamine 123 at low concentrations, minimizing off-target effects. Its species-specific inhibition of MXR efflux in Daphnia magna and selectivity for P-gp over BCRP make it essential for reproducible MDR reversal, environmental toxicology, and transporter pharmacology studies. For verified, mechanism-specific P-gp inhibition, Reversin 205 is the benchmark positive control.

Molecular Formula C41H58N4O12
Molecular Weight 798.9 g/mol
CAS No. 174630-05-8
Cat. No. B172063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReversin 205
CAS174630-05-8
Synonymschemosensitizer 205
R205 peptide
reversin 205
Molecular FormulaC41H58N4O12
Molecular Weight798.9 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)NCCCCC(C(=O)OC)NC(=O)C(CCC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
InChIInChI=1S/C41H58N4O12/c1-40(2,3)56-38(51)44-30(21-23-33(46)54-26-28-16-10-8-11-17-28)35(48)42-25-15-14-20-32(37(50)53-7)43-36(49)31(45-39(52)57-41(4,5)6)22-24-34(47)55-27-29-18-12-9-13-19-29/h8-13,16-19,30-32H,14-15,20-27H2,1-7H3,(H,42,48)(H,43,49)(H,44,51)(H,45,52)/t30-,31-,32-/m0/s1
InChIKeyBRVAQYBFHAIYLQ-CPCREDONSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Reversin 205 (CAS 174630-05-8): A High-Affinity Peptide P-Glycoprotein Inhibitor for Chemosensitization and Efflux Transporter Studies


Reversin 205 ([Boc-Glu(Obzl)]2-Lys-Ome) is a hydrophobic tripeptide chemosensitizer that functions as a high-affinity inhibitor of P-glycoprotein (P-gp, ABCB1), the ATP-dependent efflux transporter central to multidrug resistance (MDR) in cancer cells and xenobiotic defense in aquatic organisms [1]. It is a synthetic analog within the reversin family, distinct from simple linear peptides due to its biphasic modulation of ATPase activity—stimulation at lower concentrations followed by inhibition at higher concentrations, a signature resembling established chemosensitizers like verapamil [2]. With a molecular weight of 798.92 g/mol and high solubility in organic solvents but insolubility in water, Reversin 205 is routinely employed in in vitro and ex vivo models to probe P-gp function, restore intracellular accumulation of chemotherapeutic substrates, and dissect transporter-specific pharmacology in comparative toxicology .

Reversin 205 (CAS 174630-05-8): Why In-Class P-gp Inhibitors and Simple Peptides Are Not Interchangeable


P-glycoprotein inhibitors exhibit profound pharmacologic heterogeneity; substitution of Reversin 205 with other P-gp modulators—such as verapamil, cyclosporin A, MK571, or the structurally related analog Reversin 121—is not scientifically equivalent. Reversin 205 demonstrates a unique biphasic ATPase modulation pattern distinct from simple linear peptides, which typically only stimulate or inhibit [1]. Furthermore, its species-specific and transporter-selective profile (e.g., inhibition of Daphnia magna MXR versus stimulation in Lumbriculus variegatus, and selectivity for P-gp over BCRP) [2] is not recapitulated by broader-spectrum inhibitors like cyclosporin A or MK571 [3]. These quantitative differences in binding affinity, functional modulation, and organismal response preclude generic substitution and underscore the necessity of selecting Reversin 205 for reproducible, mechanism-specific investigations [4].

Reversin 205 (CAS 174630-05-8): Quantified Differentiation from Closest Analogs and In-Class Inhibitors


Superior Potency in Blocking Colchicine Transport Compared to Cyclosporin A in Membrane Vesicles

In side-by-side functional assays using membrane vesicles and reconstituted proteoliposomes derived from MDR1-expressing cells, Reversin 205 at concentrations of 1-2 µM demonstrated superior blockade of colchicine transport compared to cyclosporin A, a widely used immunosuppressive P-gp inhibitor. This direct comparison establishes a functional potency advantage for Reversin 205 in reducing substrate translocation across lipid bilayers [1].

P-glycoprotein transport inhibition membrane vesicles

High-Affinity Binding to Purified P-Glycoprotein: Kd Range of 77-154 nM

Reversin 205 binds with high affinity to purified P-glycoprotein (MDR1), exhibiting a dissociation constant (Kd) within the range of 77-154 nM as measured by a fluorescence quenching assay using labeled protein. The structurally related analog Reversin 121 binds with a Kd of 77 nM, placing Reversin 205's affinity within a comparable high-affinity range essential for potent chemosensitization [1].

binding affinity fluorescence quenching MDR1

Complete Restoration of Daunorubicin and Rhodamine 123 Uptake in MDR1-Expressing Tumor Cells

In intact MDR1-expressing tumor cells, treatment with Reversin 205 restored the intracellular accumulation of the chemotherapeutic agent [3H]daunorubicin and the fluorescent substrate rhodamine 123 to levels equivalent to those observed in drug-sensitive parental cells. This complete reversal of efflux-mediated depletion was also achieved by Reversin 121, demonstrating that both reversins can fully overcome P-gp-mediated drug exclusion [1].

multidrug resistance daunorubicin rhodamine 123 chemosensitization

Species-Specific MXR Inhibition in Daphnia magna vs. Verapamil and MK571

In juvenile Daphnia magna, a model organism for aquatic ecotoxicology, Reversin 205 effectively inhibited multixenobiotic resistance (MXR) efflux activity, whereas the broad-spectrum inhibitors verapamil and MK571 failed to produce inhibition. This selectivity profile—Reversin 205 inhibits D. magna MXR while verapamil and MK571 do not—highlights a species-dependent pharmacology that is not observed in other invertebrates such as Lumbriculus variegatus, where Reversin 205 stimulates MXR activity [1].

multixenobiotic resistance Daphnia magna ecotoxicology

Biphasic ATPase Modulation Pattern Resembles Verapamil, Distinguishes from Simple Linear Peptides

Reversin 205 modulates P-glycoprotein ATPase activity in a biphasic manner: it stimulates ATP hydrolysis at lower concentrations but causes inhibition at higher concentrations. This pattern is distinct from the monotonic stimulation or inhibition observed with simple linear peptides and closely resembles the biphasic behavior of the classical chemosensitizer verapamil [1]. The transition from stimulation to inhibition, particularly pronounced for Reversin 205, indicates a complex interaction with the transporter's catalytic cycle that may contribute to its potent chemosensitizing activity.

ATPase activity mechanism of action chemosensitizer

Selective Inhibition of P-Glycoprotein Over BCRP in Analog Studies

Structure-activity relationship studies on reversin analogs, including derivatives of Reversin 205, revealed selectivity for P-glycoprotein (ABCB1) over Breast Cancer Resistance Protein (BCRP/ABCG2). Initial biological evaluations indicated that these compounds preferentially interact with P-gp, with the N-terminal side chain playing a critical role in P-gp binding site recognition [1]. While direct quantitative comparison data for Reversin 205 itself is limited in the abstract, this class-level evidence supports its utility as a P-gp-selective probe compared to less discriminatory inhibitors.

transporter selectivity BCRP ABCG2 structure-activity relationship

Reversin 205 (CAS 174630-05-8): Evidence-Driven Research and Industrial Application Scenarios


Chemosensitization of MDR1-Overexpressing Cancer Cell Lines

Reversin 205 is optimally deployed in cytotoxicity and substrate accumulation assays using MDR1-overexpressing tumor cell models. Its ability to completely restore uptake of [3H]daunorubicin and rhodamine 123 to drug-sensitive baseline levels [1] makes it a benchmark positive control for validating P-gp-mediated MDR reversal. The high binding affinity (Kd 77-154 nM) ensures potent activity at low concentrations, minimizing off-target effects in cell-based screens [2]. This scenario directly addresses procurement for academic labs and CROs conducting oncology drug discovery or MDR mechanism studies.

Functional Probing of P-Glycoprotein in Aquatic Ecotoxicology Models

For environmental toxicologists using Daphnia magna as a model organism, Reversin 205 is a critical reagent due to its unique ability to inhibit multixenobiotic resistance (MXR) efflux in this species, a property not shared by verapamil or MK571 [3]. This specificity enables definitive assignment of P-gp (ABCB1) function in D. magna MXR assays, such as those monitoring accumulation of fluorescent substrates like rhodamine B or calcein-AM. Procurement of Reversin 205 is therefore essential for laboratories requiring reliable, species-validated P-gp inhibition in aquatic invertebrate studies.

Biochemical Characterization of P-Glycoprotein ATPase Catalytic Cycle

Investigators studying the mechanistic enzymology of P-glycoprotein should utilize Reversin 205 to probe the biphasic ATPase modulation phenomenon. Its pattern of stimulation followed by inhibition at higher concentrations, mirroring verapamil but distinct from simple linear peptides [4], provides a chemical tool to dissect the coupling between drug binding and ATP hydrolysis. This application is particularly relevant for academic and biotech groups performing membrane vesicle assays or proteoliposome reconstitution experiments to map structure-function relationships of ABC transporters.

Comparative Pharmacology and Inhibitor Selectivity Studies

When designing experiments to distinguish between P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) contributions to drug efflux, Reversin 205 serves as a P-gp-preferring control. Evidence from reversin analog studies indicates selectivity towards P-gp over BCRP [5]. By including Reversin 205 alongside BCRP-selective inhibitors (e.g., Ko143), researchers can deconvolve the individual roles of these co-expressed transporters in drug accumulation, cytotoxicity, and transport kinetic assays. This is a key differentiator for procurement in labs focused on multidrug transporter pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Reversin 205

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.